molecular formula C9H8FNO4 B8742634 Methyl 4-fluoro-2-methyl-3-nitrobenzoate

Methyl 4-fluoro-2-methyl-3-nitrobenzoate

Cat. No.: B8742634
M. Wt: 213.16 g/mol
InChI Key: WWECTNRZJYIRLT-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-methyl-3-nitrobenzoate (CAS: 1079991-69-7) is a substituted benzoate ester with the molecular formula C₉H₈FNO₄ and a molecular weight of 213.16 g/mol . It is synthesized via esterification of 4-fluoro-2-methyl-3-nitrobenzoic acid using methanol under acidic or basic conditions, achieving yields of 19–25% after purification by column chromatography or recrystallization . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 2.57 (s, 3H, CH₃), 3.88 (s, 3H, OCH₃), 7.04 (d, J = 8.0 Hz, 1H), 8.06 (dd, J = 8.4, 3.2 Hz, 1H) .
  • HRMS (ESI+): m/z 198.0209 [M-H]⁻ .

This compound is a key intermediate in pharmaceutical synthesis, particularly for proteolysis-targeting chimeras (PROTACs) used in cancer therapy .

Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

methyl 4-fluoro-2-methyl-3-nitrobenzoate

InChI

InChI=1S/C9H8FNO4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,1-2H3

InChI Key

WWECTNRZJYIRLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s bioactivity and reactivity are influenced by the positions of its fluoro (C4), methyl (C2), and nitro (C3) groups. Comparisons with analogs highlight the following:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Differences Reference
Methyl 2-fluoro-3-nitrobenzoate 1000339-51-4 C₈H₆FNO₄ -F (C2), -NO₂ (C3) Lacks methyl group at C2; lower steric hindrance
Methyl 2,5-difluoro-4-nitrobenzoate 924868-81-5 C₈H₅F₂NO₄ -F (C2, C5), -NO₂ (C4) Dual fluoro substituents; altered electronic effects
Ethyl 4-fluoro-2-methyl-3-nitrobenzoate 1803852-69-8 C₁₀H₁₀FNO₄ Ethyl ester (-OCH₂CH₃) Higher molecular weight (227.19 g/mol); altered solubility
Methyl 4-chloro-2-fluorobenzoate - C₈H₆ClFO₂ -Cl (C4), -F (C2) Nitro group absent; reduced electron-withdrawing effects
Key Observations:
  • Solubility : Ethyl analogs (e.g., Ethyl 4-fluoro-2-methyl-3-nitrobenzoate) exhibit lower polarity due to the longer alkyl chain, enhancing lipophilicity .

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